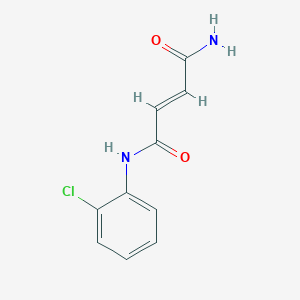
1-(2,2,2-Trifluoroethyl)thiourea
描述
1-(2,2,2-Trifluoroethyl)thiourea is an organosulfur compound with the molecular formula C3H5F3N2S. It is a derivative of thiourea where one of the hydrogen atoms is replaced by a 2,2,2-trifluoroethyl group.
准备方法
Synthetic Routes and Reaction Conditions
1-(2,2,2-Trifluoroethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroethylamine with thiocyanate under acidic conditions. The reaction typically proceeds as follows: [ \text{CF}_3\text{CH}_2\text{NH}_2 + \text{KSCN} \rightarrow \text{CF}_3\text{CH}_2\text{NHCSNH}_2 + \text{KCl} ]
Another method involves the reaction of 2,2,2-trifluoroethyl isothiocyanate with ammonia or primary amines. The reaction conditions usually require a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(2,2,2-Trifluoroethyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield amines and other reduced sulfur compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethylated amines, sulfoxides, and various substituted thioureas .
科学研究应用
1-(2,2,2-Trifluoroethyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
作用机制
The mechanism of action of 1-(2,2,2-Trifluoroethyl)thiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and specificity for certain targets. Additionally, it can participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
Thiourea: The parent compound, thiourea, lacks the trifluoromethyl group and has different reactivity and applications.
2,2,2-Trifluoroethylamine: This compound shares the trifluoromethyl group but lacks the thiourea moiety, leading to different chemical behavior.
Trifluoromethylthiourea: Similar in structure but with variations in the position of the trifluoromethyl group.
Uniqueness
1-(2,2,2-Trifluoroethyl)thiourea is unique due to the presence of both the trifluoromethyl group and the thiourea moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
属性
IUPAC Name |
2,2,2-trifluoroethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2S/c4-3(5,6)1-8-2(7)9/h1H2,(H3,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUMOOLRHXALLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1-methyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2667419.png)
![7-Fluoro-3-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2667420.png)
![Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2667421.png)

![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine](/img/structure/B2667423.png)


![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/new.no-structure.jpg)
![11,13-dimethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2667435.png)

![9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2667437.png)

![(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B2667441.png)
![Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2667442.png)
